molecular formula C19H17N5O B8819240 Bezuclastinib CAS No. 1616385-51-3

Bezuclastinib

Cat. No.: B8819240
CAS No.: 1616385-51-3
M. Wt: 331.4 g/mol
InChI Key: NVSHVYGIYPBTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bezuclastinib is a highly selective and potent inhibitor of the tyrosine kinase receptor KIT, specifically targeting the D816V mutation. This compound has shown promise in treating diseases driven by KIT mutations, such as advanced systemic mastocytosis and gastrointestinal stromal tumors .

Preparation Methods

The synthesis of bezuclastinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Chemical Reactions Analysis

Bezuclastinib primarily undergoes substitution reactions due to its structure. The compound is designed to be stable under physiological conditions, minimizing unwanted reactions. Common reagents used in its synthesis include various organic solvents and catalysts that facilitate the formation of the pyrazole and pyridine rings .

Scientific Research Applications

Bezuclastinib has significant applications in scientific research, particularly in the fields of oncology and hematology. It is being investigated for its efficacy in treating advanced systemic mastocytosis, a condition characterized by the abnormal proliferation of mast cells. Additionally, this compound shows potential in treating gastrointestinal stromal tumors, which are often driven by KIT mutations . Its high selectivity and potency make it a valuable tool for studying the molecular mechanisms of KIT-driven diseases and developing targeted therapies .

Mechanism of Action

Bezuclastinib exerts its effects by selectively inhibiting the activity of the KIT receptor tyrosine kinase, particularly the D816V mutation. This inhibition prevents the downstream signaling pathways that lead to the proliferation and survival of malignant cells. By targeting this specific mutation, this compound effectively reduces the tumor burden and improves clinical outcomes in patients with KIT-driven diseases .

Properties

CAS No.

1616385-51-3

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

NVSHVYGIYPBTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.